molecular formula C10H9N5S B1488573 (6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine CAS No. 1407496-03-0

(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Cat. No. B1488573
CAS RN: 1407496-03-0
M. Wt: 231.28 g/mol
InChI Key: HPJJVALZEQBGDW-UHFFFAOYSA-N
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Description

“(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine” is a novel organic compound that has recently gained attention in scientific research due to its potential applications. It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .


Synthesis Analysis

The latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled . These approaches are used in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo .


Molecular Structure Analysis

The molecular formula of this compound is C10H9N5S and it has a molecular weight of 231.28 g/mol . The structure of this compound is based on fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring .


Chemical Reactions Analysis

The review article provides a comprehensive overview of the chemical reactions involving this compound, focusing particularly on the structure–activity relationship of biologically important 1,2,4-triazolo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.60±0.1 g/cm3 . Other properties like boiling point, melting point, and flash point are not available .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine”, focusing on unique applications:

Anticancer Activity

Triazolothiadiazine derivatives have been studied for their potential anticancer properties. Research has shown that these compounds can exhibit cytotoxic activity against various cancer cell lines, including breast cancer .

Antimicrobial Activity

These derivatives also display antimicrobial properties. Some synthesized compounds have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria strains .

Analgesic and Anti-inflammatory Activity

The compounds within this class have been reported to possess analgesic and anti-inflammatory activities, which could be beneficial in the development of new pain relief medications .

Antioxidant Activity

Triazolothiadiazine derivatives may also serve as antioxidants, which are important in protecting cells from damage caused by free radicals .

Antiviral Activity

There is potential for these compounds to be used in antiviral therapies. Their ability to inhibit certain enzymes makes them candidates for further research in this field .

Enzyme Inhibition

These derivatives have been identified as inhibitors of various enzymes, such as carbonic anhydrase and cholinesterase, which could lead to new treatments for diseases related to enzyme dysfunction .

Energetic Materials

Some triazolothiadiazine derivatives have been evaluated for their use as energetic materials due to their good thermal stability and detonation properties .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The compound has profound importance in drug design, discovery, and development . It is hoped that this compound will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c11-5-10-13-12-9-2-1-8(14-15(9)10)7-3-4-16-6-7/h1-4,6H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJJVALZEQBGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1C3=CSC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
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(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
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(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

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